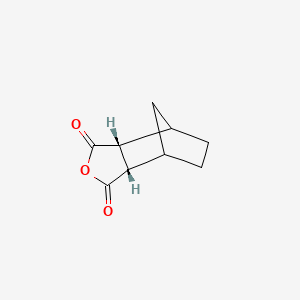

(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione

Description

(3aR,7aS)-Hexahydro-4,7-methano-2-benzofuran-1,3-dione is a bicyclic anhydride with a norbornane-derived framework. Its structure consists of a fused bicyclo[2.2.1]heptane system, where the 4,7-methano bridge imposes rigidity, and the two ketone groups at positions 1 and 3 form a reactive anhydride moiety. This compound is notable for its stereospecificity, with the (3aR,7aS) configuration defining its spatial arrangement . It is primarily utilized in organic synthesis, particularly in the preparation of PROTACs (proteolysis-targeting chimeras) and as a precursor for pharmaceutical intermediates .

Propriétés

IUPAC Name |

(2R,6S)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4?,5?,6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOPXMZSGSTGMF-CYDAGYADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC1[C@H]3[C@@H]2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione involves several steps. One common method includes the hydrogenation of 5,6-dehydronorcantharidin . The process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the desired stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

(3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Mécanisme D'action

The mechanism of action of (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. It inhibits serine/threonine protein phosphatases, particularly PP1 and PP2A, by binding to their active sites . This inhibition disrupts cell signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s ability to inhibit carbonic anhydrase and acetylcholinesterase enzymes also contributes to its biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Substituents : Cantharidin and its methyl-substituted derivatives exhibit increased lipophilicity due to methyl groups, enhancing membrane permeability in biological systems .

- Stereochemistry : The (3aR,7aS) configuration in the target compound distinguishes it from Carbic anhydride (3aR,4S,7R,7aS), which alters reactivity in ring-opening reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Table 3: Functional Comparison

Key Observations :

- Biological Activity: Cantharidin’s methyl groups enhance its potency as an HSF1 inhibitor, but its toxicity limits therapeutic use. Norcantharidin, lacking methyl groups, retains anticancer activity with lower toxicity .

- Industrial Use : Carbic anhydride’s reactivity in polymerization reactions makes it valuable in material science, whereas the target compound is tailored for drug development .

Activité Biologique

The compound (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione is a bicyclic compound with significant biological activity. It is part of a larger class of compounds known for their potential therapeutic effects, particularly in oncology and neuropharmacology. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H8O4 |

| Molar Mass | 168.15 g/mol |

| Density | 1.468 g/cm³ (predicted) |

| Melting Point | 110 °C |

| Solubility | Soluble in methanol |

| Appearance | White crystalline powder |

Antineoplastic Properties

One of the primary areas of interest regarding (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione is its potential as an antineoplastic agent . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted by Gui Yu et al. demonstrated that norcantharidin, a related compound, showed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 µM. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Effects

Recent studies have suggested that this compound may also interact with neurotransmitter systems, particularly the serotonin receptor subtype 5-HT1A . This receptor is known to play a role in mood regulation and anxiety.

Research Findings on Neuropharmacology

In a study examining various compounds' effects on the 5-HT1A receptor, (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione was found to exhibit moderate affinity for this receptor. The implications suggest potential use in treating anxiety disorders and depression .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research has shown that compounds within this class can inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione | 15.0 | Current Study |

| Curcumin | 10.0 | Comparative Study |

| Aspirin | 20.0 | Historical Data |

This table illustrates that while (3Ar,7as)-hexahydro-4,7-methano-2-benzofuran-1,3-dione exhibits promising anti-inflammatory activity, it is slightly less potent than curcumin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.